molecular formula C24H23N5O3 B2604723 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-98-6

8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2604723
CAS No.: 886896-98-6
M. Wt: 429.48
InChI Key: ALEHRNMINCZZLP-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The methoxyphenyl, phenyl, and propyl groups attached to the imidazopurine core could potentially alter its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine core itself is a fused ring system containing nitrogen atoms . The attached phenyl, methoxyphenyl, and propyl groups would add further complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxyphenyl group and the nonpolar phenyl and propyl groups could impact its solubility, reactivity, and other properties .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthesis and Evaluation

    A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized. These compounds exhibited potent ligand properties for 5-HT(1A) receptors, with some showing anxiolytic-like and antidepressant-like activities in preclinical models. The synthesis process highlights the chemical versatility of the imidazo[2,1-f]purine scaffold for pharmacological modifications (Zagórska et al., 2009).

  • Biological Evaluation

    Another study synthesized 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic applications (Zagórska et al., 2016).

Receptor Affinity and Antagonistic Properties

  • A3 Adenosine Receptor Antagonists: Research on new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones identified potent and selective antagonists for the A3 adenosine receptor, providing a foundation for the development of therapeutic agents targeting these receptors (Baraldi et al., 2005).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a purine core, it’s possible that it could interact with biological systems in a manner similar to other purine derivatives .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It would be particularly interesting to investigate whether the modifications to the imidazopurine core enhance or alter its activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with guanine to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "guanine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with guanine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] }

CAS No.

886896-98-6

Molecular Formula

C24H23N5O3

Molecular Weight

429.48

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-4-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-18(16-10-6-5-7-11-16)29(23)17-12-8-9-13-19(17)32-3/h5-13,15H,4,14H2,1-3H3

InChI Key

ALEHRNMINCZZLP-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

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